2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, Koval et al. synthesized some new 2-chloro-4,6-dimethylnicotinonitrile from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using V. H. reagent (DMF-POCl 3) by refluxing the reaction mixture for 5 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” such as melting point, boiling point, solubility, etc., are not available in the sources I found .Scientific Research Applications
Fluorinated Molecules in Crystal Structure Analysis
Fluorinated compounds, such as those described by Burns and Hagaman (1993), are used in crystallography to understand molecular structures and intermolecular interactions. The presence of fluorine atoms in molecules like "2-Amino-2-(2-fluorophenyl)acetic acid" has been studied for their unique bonding properties and electron distribution, which can inform the design and synthesis of new materials with specific optical or electronic properties (Burns & Hagaman, 1993).
Metal Complexation for Catalysis and Material Science
Compounds containing benzylamine groups have been used to synthesize mixed-valence metal complexes, as demonstrated by Mondal et al. (2005). Such complexes are of interest for their unique electronic and magnetic properties, which have applications in catalysis, material science, and the development of molecular electronics (Mondal et al., 2005).
Bioconjugation and pH-Sensitive Probes
The synthesis of pH-sensitive probes based on modifications of the aminophenol group indicates the utility of similar compounds in bioconjugation and the development of diagnostic tools. Such compounds can be tailored to exhibit specific responses to the biochemical environment, making them valuable in medical diagnostics and research (Rhee, Levy, & London, 1995).
Antibacterial Activity of Metal Complexes
Zinc complexes derived from Schiff bases, incorporating similar functional groups to the compound , have been investigated for their antibacterial properties. These studies offer insights into the potential of such compounds in developing new antibacterial agents, which could address the growing issue of antibiotic resistance (Chohan, Scozzafava, & Supuran, 2003).
Chemical Modification of Membranes
Research on the effects of amino and sulfhydryl reactive reagents on membrane permeability highlights the potential application of similar compounds in studying and manipulating cell membrane dynamics. Such studies are crucial for understanding cellular processes and developing targeted therapies (Knauf & Rothstein, 1971).
Mechanism of Action
The mechanism of action of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” is not specified in the sources I found. The mechanism of action usually refers to how a drug or compound produces its effect in the body, which is often determined through biological and pharmacological studies .
Safety and Hazards
Properties
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFXYSVQUZGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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